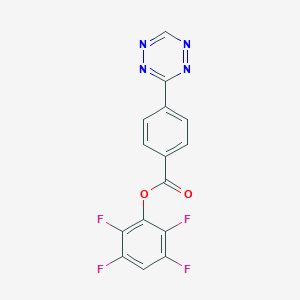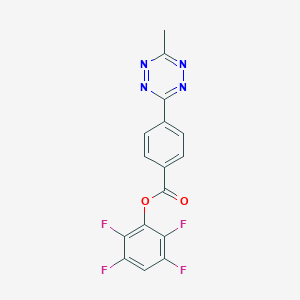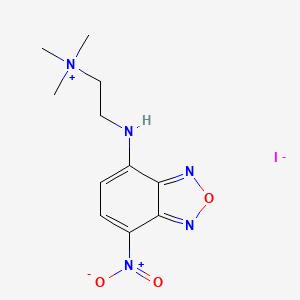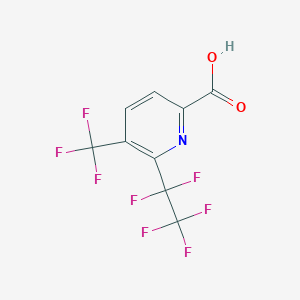
Sodium difluoro(oxalato)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium difluoro(oxalato)borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of sodium-ion batteries. This compound is known for its unique properties, which make it a valuable additive in battery electrolytes. It is characterized by its ability to enhance the performance and stability of sodium-ion batteries, making it a promising candidate for energy storage applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium difluoro(oxalato)borate can be synthesized through a one-step reaction involving sodium tetrafluoroborate and anhydrous oxalic acid in the presence of aluminum trichloride as a reaction aid. The reaction is typically carried out in acetonitrile, an organic solvent, under solid-phase conditions . Another method involves reacting sodium oxalate with boron-trifluoride-diethyl-etherate in acetonitrile .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques is essential to remove any by-products and ensure the compound’s suitability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium difluoro(oxalato)borate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in battery electrolytes, where it participates in the formation of stable solid electrolyte interphase (SEI) films on electrode surfaces .
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, particularly in the context of electrolyte-electrode interfaces.
Major Products Formed: The major products formed from these reactions include stable SEI films and other by-products that contribute to the overall stability and performance of sodium-ion batteries .
Aplicaciones Científicas De Investigación
Sodium difluoro(oxalato)borate has a wide range of scientific research applications, particularly in the field of energy storage. Its primary use is as an electrolyte additive in sodium-ion batteries, where it enhances the battery’s performance, stability, and safety
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Potential use in biomedical research, although specific applications are still under investigation.
Industry: Used in the production of high-performance batteries and other energy storage devices.
Mecanismo De Acción
The mechanism by which sodium difluoro(oxalato)borate exerts its effects involves its participation in the formation of stable SEI films on electrode surfaces. This process is facilitated by the preferential oxidation and reduction of the compound’s functional groups, which help in passivating the electrode surface and preventing the growth of sodium dendrites . Additionally, the compound inhibits the decomposition of the electrolyte and the dissolution of transition metal ions, contributing to the overall stability of the battery .
Comparación Con Compuestos Similares
Sodium difluoro(oxalato)borate is unique in its ability to enhance the performance of sodium-ion batteries compared to other similar compounds such as sodium tetrafluoroborate and sodium hexafluorophosphate. These compounds exhibit solvent-dependent performances and may not provide the same level of stability and compatibility as this compound . The following are some similar compounds:
- Sodium tetrafluoroborate
- Sodium hexafluorophosphate
- Sodium perchlorate
Propiedades
IUPAC Name |
sodium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF2O4.Na/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQLROHUSYBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(OC(=O)C(=O)O1)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)



![9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one](/img/structure/B6291189.png)

![9-(Dihexylamino)benzo[a]phenoxazin-5-one](/img/structure/B6291199.png)

![magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate](/img/structure/B6291207.png)
